4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 6 with a trifluoromethyl (-CF₃) group and at position 4 with a piperazine ring. The piperazine is further modified by a 3-chloro-4-fluorobenzoyl group. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the benzoyl-piperazine moiety may contribute to target binding affinity, likely in pharmaceutical contexts such as kinase inhibition or receptor modulation .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N4O/c17-11-7-10(1-2-12(11)18)15(26)25-5-3-24(4-6-25)14-8-13(16(19,20)21)22-9-23-14/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZXXKOFOYVTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The resulting intermediate is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Pharmacology: Research focuses on the compound’s interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of key enzymes or receptors involved in various biological processes. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation . Additionally, the compound’s structure allows it to interact with specific proteins, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyrimidine-Piperazine Derivatives
a) 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Structure : Lacks the 3-chloro-4-fluorobenzoyl substitution on piperazine.
- Molecular Weight : 232.21 g/mol (C₉H₁₁F₃N₄) .
- Key Difference : Simpler structure with unmodified piperazine, likely resulting in reduced binding specificity compared to the target compound.
b) 4-{4-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (BJ05052)
Piperazine-Linked Aromatic Substitutions
a) [4-(3-Chlorophenyl)piperazin-1-yl][1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
- Structure: Combines a phenoxy-pyrimidine and a 3-chlorophenyl-piperazine.
- Key Difference: The phenoxy group introduces steric bulk, which may alter binding kinetics compared to the target compound’s fluorinated benzoyl group .
b) 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
Functional Group Variations
a) 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Structure: Thienopyrimidine core with dichlorophenyl and fluorophenyl groups.
- Key Difference: The thienopyrimidine scaffold may confer distinct electronic properties compared to the standard pyrimidine core, affecting binding to biological targets .
b) 4-{4-[4-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | ~400 (estimated) | 3-Chloro-4-fluorobenzoyl, -CF₃ | 3.5 | 0.1–1.0 |
| 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | 232.21 | None on piperazine | 2.1 | 5.0–10.0 |
| BJ05052 | 438.87 | 4-Chlorophenyl-cyclopentanecarbonyl | 4.8 | <0.1 |
| BJ05054 (sulfonyl derivative) | 439.41 | 4-(Trifluoromethyl)benzenesulfonyl, triazole | 3.2 | 0.5–1.5 |
*Predicted using analogous structures and substituent contributions .
Biological Activity
The compound 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS Number: 1775451-02-9) is a synthetic organic molecule with potential pharmacological applications. Its unique structure includes a piperazine moiety and a trifluoromethyl pyrimidine, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.
Chemical Characteristics
The molecular weight of this compound is 388.75 g/mol , with a molecular formula of C18H18ClF3N4O . The structural representation reveals the presence of both halogenated aromatic and heterocyclic components, which are often associated with enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 388.75 g/mol |
| Molecular Formula | C18H18ClF3N4O |
| LogP | 3.15 |
| Polar Surface Area | 63.5 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that compounds similar to 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various Gram-positive bacteria, outperforming traditional antiseptics in certain assays . This suggests that the compound may possess similar properties, warranting further investigation into its antibacterial efficacy.
Neuroprotective Effects
Studies on piperazine derivatives have revealed their potential as neuroprotective agents. They have been found to inhibit calpain I, an enzyme linked to neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The ability of such compounds to protect against neurotoxicity in cellular models highlights their therapeutic potential in treating neurological disorders.
The mechanism by which 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in disease pathways, suggesting that this compound may also interact with specific targets.
- Receptor Modulation : The structural features suggest potential interactions with various receptors, potentially modulating signaling pathways involved in disease processes.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds within the same chemical class:
- Antimicrobial Activity : A study evaluated the antimicrobial effects of piperazine derivatives against a range of pathogens, demonstrating lower Minimum Inhibitory Concentrations (MICs) compared to established antiseptics .
- Neuroprotective Assays : Compounds similar to this pyrimidine derivative were tested in neuroblastoma cell lines, revealing protective effects against neurotoxic agents .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the piperazine ring for enhancing biological activity. Modifications to the halogenated benzoyl group can significantly alter potency and selectivity against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
